molecular formula C20H16N4O B5617601 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-methoxypyrimidine

4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-methoxypyrimidine

Cat. No. B5617601
M. Wt: 328.4 g/mol
InChI Key: HOIVZPBETIIUIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazoline derivatives, including structures related to "4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-methoxypyrimidine," involves several key steps such as ring opening followed by ring closure reactions, as demonstrated in the synthesis of related compounds. For example, Halim & Ibrahim (2022) described the synthesis of novel pyrazoline derivatives through a process involving ring opening followed by ring closure reactions, showcasing the complexity and precision required in synthesizing such molecules (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of compounds related to "4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-methoxypyrimidine" has been extensively analyzed through various spectroscopic and crystallographic techniques. For instance, Alaşalvar et al. (2014) characterized a similar compound using elemental analysis, MS, FT-IR, 1H NMR, 13C NMR spectroscopy, and crystallographic techniques, highlighting the detailed structural insights obtained through these methods (Alaşalvar et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine and pyrazole derivatives showcase the reactivity and versatility of these compounds. Biffin, Brown, & Porter (1968) explored the conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine, illustrating the potential chemical transformations that compounds like "4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-methoxypyrimidine" might undergo (Biffin, Brown, & Porter, 1968).

Physical Properties Analysis

The physical properties of related compounds have been studied, including their stability and spectroscopic characteristics. Dhonnar et al. (2021) conducted computational calculations to analyze structural parameters, vibrational spectra, and electronic spectral properties of a related compound, providing insights into its physical properties (Dhonnar et al., 2021).

properties

IUPAC Name

4-(3,5-diphenylpyrazol-1-yl)-6-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-25-20-13-19(21-14-22-20)24-18(16-10-6-3-7-11-16)12-17(23-24)15-8-4-2-5-9-15/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIVZPBETIIUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-methoxypyrimidine

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